3-叔丁基-5-氯-1,2,4-噻二唑

描述

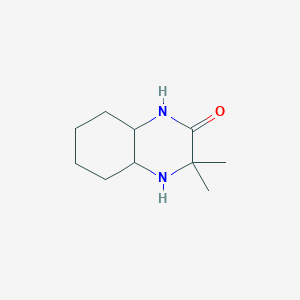

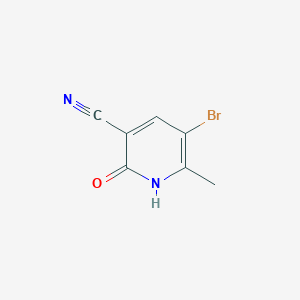

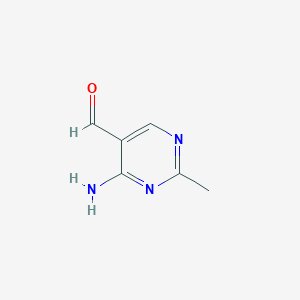

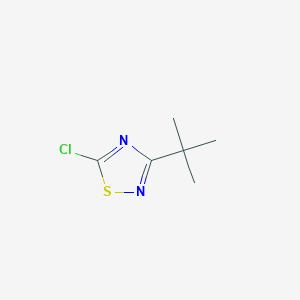

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a chemical compound with the molecular formula C6H9ClN2S and a molecular weight of 176.67 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The InChI code for 3-Tert-butyl-5-chloro-1,2,4-thiadiazole is 1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole include a molecular weight of 176.67 . Other specific properties such as boiling point, melting point, and density are not mentioned in the search results.科学研究应用

化学结构分析: Pedregosa等人(1996年)的研究突出了1,3,4-噻二唑衍生物的结构特征,显示了磺酰基与噻二唑环之间的显著相互作用。这些信息对于理解3-叔丁基-5-氯-1,2,4-噻二唑的化学行为至关重要(Pedregosa等人,1996年)。

杀虫活性: Wang等人(2011年)证明含有1,2,3-噻二唑的化合物,包括类似于3-叔丁基-5-氯-1,2,4-噻二唑的化合物,具有有效的杀虫活性。这表明了潜在的农业应用(Wang et al., 2011)。

抗炎药物的生物活性: Mullican等人(1993年)发现1,3,4-噻二唑衍生物,类似于3-叔丁基-5-氯-1,2,4-噻二唑,是开发口服、非溃疡性抗炎药物的潜在成分(Mullican et al., 1993)。

抗菌和杀幼虫特性: Kumara等人(2015年)的研究显示新型1,2,4-噻二唑衍生物表现出显著的抗菌和蚊子杀幼虫活性。这表明了在害虫控制和公共卫生中的潜在用途(Kumara et al., 2015)。

用于生物活性研究的新型衍生物合成: Castelino等人(2014年)进行的研究专注于合成新型1,2,4-噻二唑衍生物,以探索它们的生物性质,包括抗菌活性。这项研究有助于制药领域的进展(Castelino et al., 2014)。

药物化学中的双重抑制效应: Unangst等人(1992年)描述了1,2,4-噻二唑化合物作为5-脂氧合酶和环氧合酶的双重抑制剂的功效,指向潜在的治疗应用(Unangst et al., 1992)。

抗肿瘤活性探索: Qin等人(2020年)合成了含有1,3,4-噻二唑基团的新型吡啶酮衍生物,显示出显著的抗肿瘤活性。这表明了3-叔丁基-5-氯-1,2,4-噻二唑衍生物在癌症治疗中的潜力(Qin et al., 2020)。

杀真菌活性: Mao等人(2012年)合成了具有中等至良好杀真菌活性的新型1,3,4-噻二唑衍生物,表明在农业中的潜在用途(Mao et al., 2012)。

新型杀虫剂的开发: Mao等人(2012年)还强调1,2,3-噻二唑作为新型杀虫剂开发中的活性亚结构的作用,突显了这类化合物在农业中的重要性(Mao等人,2012年)。

未来方向

The future directions for research on 3-Tert-butyl-5-chloro-1,2,4-thiadiazole and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of future research.

属性

IUPAC Name |

3-tert-butyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKIHTIBSFJBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-5-chloro-1,2,4-thiadiazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)